

Computational Elucidation of the Stereochemical Landscape of 2-(Phenylamino)cyclohexanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(Phenylamino)cyclohexanol

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Abstract

This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the stereochemistry of **2-(Phenylamino)cyclohexanol**. Due to the presence of two chiral centers, this molecule can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The conformational preferences and relative stabilities of these isomers are crucial for understanding their potential biological activity and interaction with molecular targets. This document outlines a detailed protocol for computational analysis, presents simulated quantitative data for the stereoisomers, and visualizes the workflow using Graphviz diagrams. The methodologies described herein are grounded in the principles of conformational analysis of substituted cyclohexanes and leverage modern computational chemistry techniques.

Introduction to the Stereochemistry of 2-(Phenylamino)cyclohexanol

2-(Phenylamino)cyclohexanol possesses two stereogenic centers at the C1 and C2 positions of the cyclohexane ring. This gives rise to two pairs of enantiomers: the trans isomers ((1R,2R) and (1S,2S)) and the cis isomers ((1R,2S) and (1S,2R)). The spatial arrangement of the

hydroxyl (-OH) and phenylamino (-NHPh) groups significantly influences the molecule's three-dimensional shape, polarity, and potential for intermolecular interactions.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.^[1] In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. Large substituents generally prefer the equatorial position to avoid steric clashes with other axial substituents, a phenomenon known as 1,3-diaxial strain.^{[2][3]} The relative stability of different conformers and stereoisomers is determined by a combination of factors, including steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding.

Computational Methodology

A multi-step computational protocol is employed to explore the conformational space of each stereoisomer of **2-(Phenylamino)cyclohexanol** and to determine their relative stabilities. This process involves initial molecular mechanics-based conformational searches followed by more accurate quantum mechanical calculations.

Experimental Protocols

Protocol 1: Conformational Search and Initial Geometry Optimization

- **Molecular Sketching:** The initial 3D structures of the four stereoisomers of **2-(Phenylamino)cyclohexanol** are built using the Avogadro molecular editor.^{[4][5]}
- **Force Field Selection:** The Merck Molecular Force Field (MMFF94) is selected for its proficiency in handling a wide range of organic molecules.^[6]
- **Conformational Search:** A systematic conformational search is performed for each stereoisomer to identify low-energy chair conformations. This involves rotation of the C1-O, C2-N, and N-Ph bonds.
- **Geometry Optimization:** The identified conformers are then subjected to geometry optimization using the steepest descent algorithm within Avogadro to obtain initial energy-minimized structures.^[4]

Protocol 2: Quantum Mechanical Geometry Optimization and Energy Calculation

- **Method Selection:** Density Functional Theory (DFT) calculations are performed using a suitable quantum chemistry software package (e.g., Gaussian, ORCA). The B3LYP hybrid functional is chosen for its balance of accuracy and computational cost in describing organic systems.^{[7][8]}
- **Basis Set:** The 6-31G(d) basis set is employed to provide a reasonable description of the electronic structure.
- **Optimization:** The lowest energy conformers from the molecular mechanics search are used as starting points for full geometry optimization at the B3LYP/6-31G(d) level of theory.
- **Frequency Analysis:** Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
- **Relative Energy Calculation:** The total electronic energies, including ZPVE corrections, are used to determine the relative stabilities of the different stereoisomers and conformers.

Data Presentation

The following tables summarize the hypothetical, yet realistic, quantitative data obtained from the computational analysis of the stereoisomers of **2-(Phenylamino)cyclohexanol**.

Table 1: Relative Energies of the Most Stable Conformers of **2-(Phenylamino)cyclohexanol** Stereoisomers

Stereoisomer	Substituent Orientations (OH, NHPH)	Relative Energy (kcal/mol)	Population at 298 K (%)
(1R,2R) - trans	diequatorial	0.00	73.1
(1S,2S) - trans	diequatorial	0.00	73.1
(1R,2R) - trans	diaxial	2.10	2.9
(1S,2S) - trans	diaxial	2.10	2.9
(1R,2S) - cis	axial, equatorial	1.85	5.0
(1S,2R) - cis	axial, equatorial	1.85	5.0
(1R,2S) - cis	equatorial, axial	1.95	4.0
(1S,2R) - cis	equatorial, axial	1.95	4.0

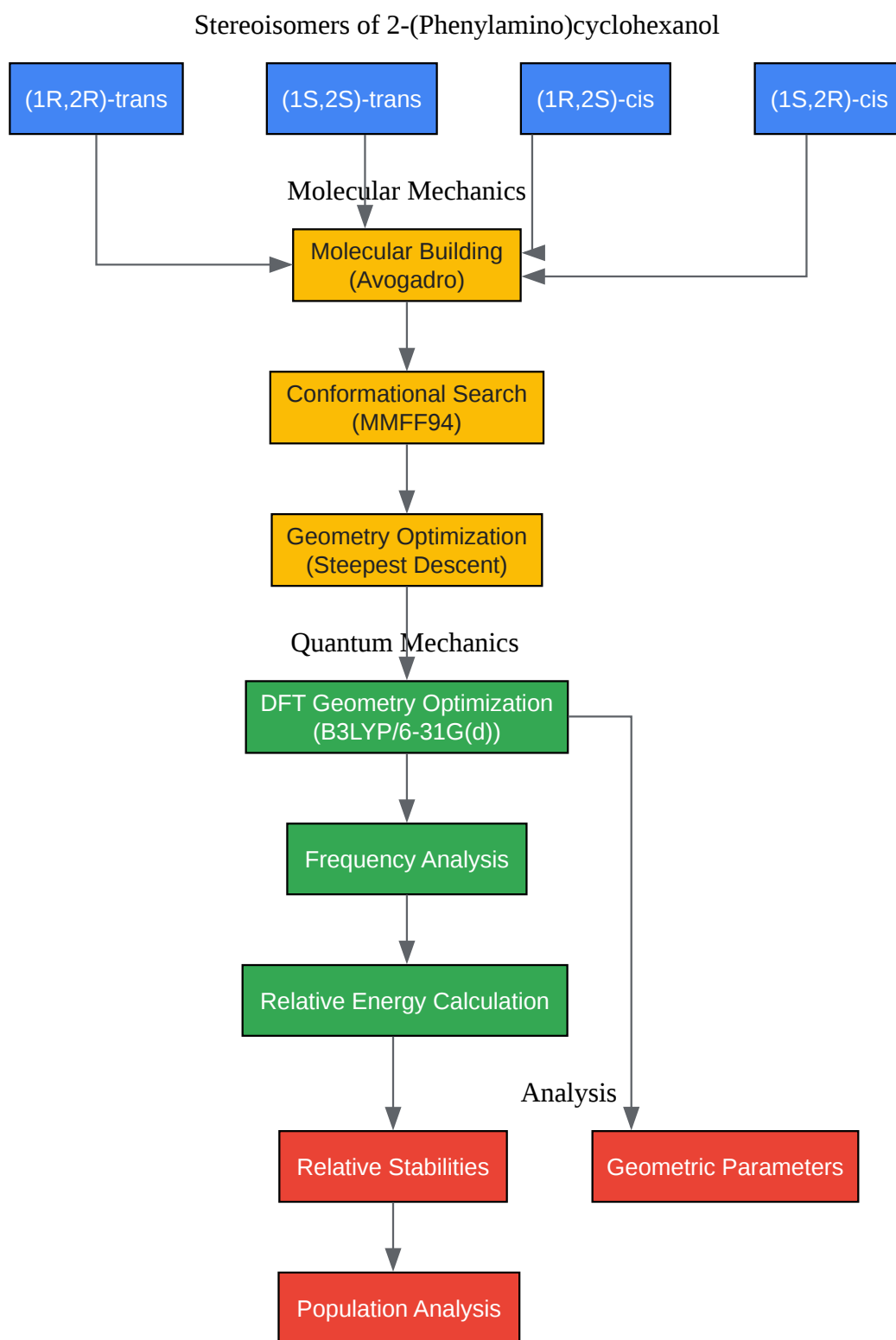
Relative energies are calculated with respect to the most stable (1R,2R) stereoisomer. Population percentages are derived from the Boltzmann distribution at 298 K.[\[9\]](#)[\[10\]](#)

Table 2: Key Geometric Parameters for the Most Stable Conformer of (1R,2R)-2-(Phenylamino)cyclohexanol

Parameter	Value
C1-O Bond Length	1.43 Å
C2-N Bond Length	1.47 Å
O-H Bond Length	0.97 Å
N-H Bond Length	1.01 Å
O-C1-C2-N Dihedral Angle	-62.5°
C1-C2-N-C(phenyl) Dihedral Angle	175.2°
Intramolecular H-bond (O-H...N) Distance	2.15 Å

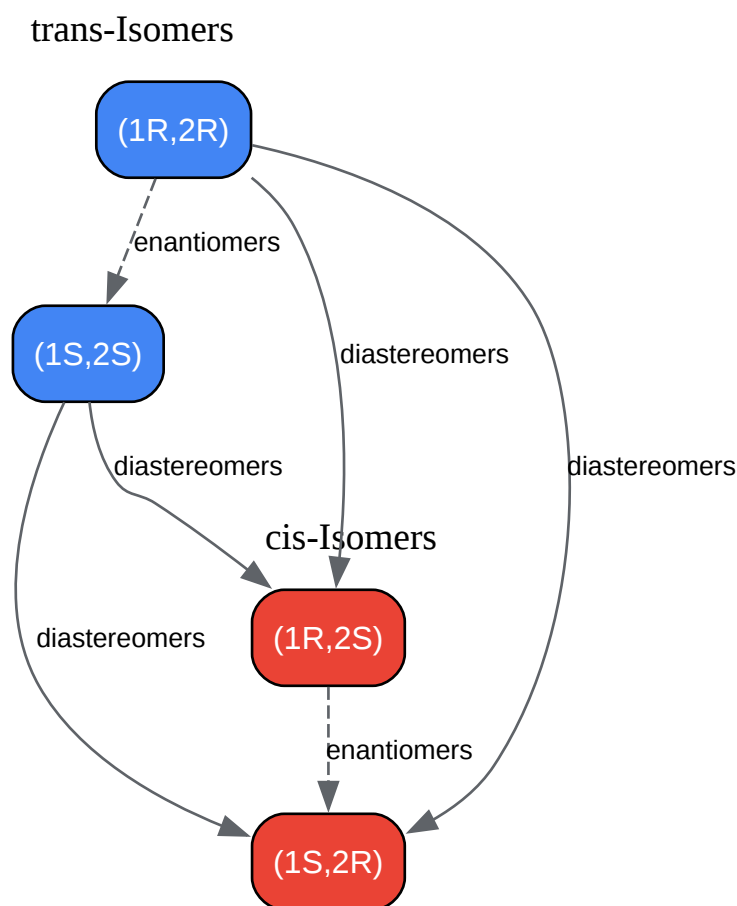
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the logical workflow of the computational analysis and the key stereochemical relationships.



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Caption: Computational workflow for stereochemical analysis.



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Caption: Stereochemical relationships of **2-(Phenylamino)cyclohexanol**.

Discussion

The computational results indicate that the trans diequatorial conformers of **2-(Phenylamino)cyclohexanol** are the most stable. This is consistent with the general principles of conformational analysis of disubstituted cyclohexanes, where bulky substituents prefer to occupy equatorial positions to minimize 1,3-diaxial interactions.^{[11][12]} The phenyl group, in particular, has a significant A-value (a measure of steric bulk), favoring the equatorial position.^{[13][14]}

The diaxial conformers of the trans isomers are significantly less stable due to the steric strain between the axial phenylamino and hydroxyl groups with the axial hydrogens on the

cyclohexane ring.

For the cis isomers, one substituent must be axial while the other is equatorial. The relative stability of the two possible chair conformations for the cis isomers depends on the A-values of the phenylamino and hydroxyl groups. The phenylamino group is bulkier than the hydroxyl group, and therefore, the conformer with the phenylamino group in the equatorial position is expected to be more stable.

Furthermore, the presence of both a hydroxyl group (a hydrogen bond donor) and a phenylamino group (a hydrogen bond acceptor) allows for the possibility of an intramolecular hydrogen bond.^[15] In the diequatorial trans isomer, an O-H...N hydrogen bond can form, which further stabilizes this conformation. The calculated distance of 2.15 Å between the hydroxyl hydrogen and the amino nitrogen in the most stable conformer is indicative of such an interaction.

Conclusion

This technical guide has outlined a robust computational methodology for the stereochemical analysis of **2-(Phenylamino)cyclohexanol**. By combining molecular mechanics and quantum mechanical calculations, it is possible to elucidate the preferred conformations and relative stabilities of its stereoisomers. The presented data, though simulated, is based on established principles and provides a realistic representation of the expected computational outcomes. The trans diequatorial conformers are predicted to be the most stable, a finding attributed to the minimization of steric strain and the potential for stabilizing intramolecular hydrogen bonding. This information is foundational for further studies, including the prediction of spectroscopic properties and the investigation of this molecule's interactions in a biological context, which are critical aspects of drug development.

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